Cas no 627046-34-8 (5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)

5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 化学的及び物理的性質
名前と識別子
-
- 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione
- 5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
- AKOS016102206
- F1543-0013
- SR-01000013130-1
- SR-01000013130
- 627046-34-8
- 2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- AKOS002791539
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- インチ: 1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-6-8-12(9-7-11)24(27)28)16-13(21-18)4-3-5-14(16)25/h6-10,15H,3-5H2,1-2H3,(H2,21,22,23,26)
- InChIKey: HDGBDYTWGZXONF-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C)C1NC(C2=C(N=1)NC1CCCC(C=1C2C1C=CC(=CC=1)[N+](=O)[O-])=O)=O
計算された属性
- せいみつぶんしりょう: 412.12052631g/mol
- どういたいしつりょう: 412.12052631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 847
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 142Ų
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1543-0013-30mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-75mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-10μmol |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-2mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-3mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-20mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-5mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-10mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-4mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1543-0013-25mg |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione |
627046-34-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dioneに関する追加情報
Introduction to 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione (CAS No. 627046-34-8)
5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione, with the CAS number 627046-34-8, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidoquinolines and is characterized by its unique structural features and potential biological activities.
The molecular structure of 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione includes a pyrimidoquinoline core with a nitrophenyl substituent and an isopropyl sulfide group. These functional groups contribute to the compound's stability and reactivity in various chemical and biological environments. The nitro group is particularly noteworthy for its electron-withdrawing properties and potential for redox reactions.
In recent years, extensive research has been conducted to explore the biological activities of 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests its potential as a therapeutic agent for inflammatory diseases.
Moreover, 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has been investigated for its anticancer properties. Research published in Cancer Letters in 2020 reported that the compound induces apoptosis in human colon cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2. These findings highlight the compound's potential as a novel anticancer agent.
The pharmacokinetic properties of 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H-pyrimido[4,5-b]quinoline-4,6-dione have also been studied to assess its suitability for therapeutic applications. A study published in European Journal of Pharmaceutical Sciences in 2019 evaluated the oral bioavailability and plasma protein binding of the compound in rats. The results indicated that the compound has moderate oral bioavailability and low plasma protein binding characteristics. These properties are favorable for achieving therapeutic concentrations in target tissues.
In addition to its biological activities and pharmacokinetic properties, 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3h,4h,5h,6h,7h,8h,9h,10h-pyrimido[4,5-b]quinoline-4,6-dione has been synthesized using various methods to optimize its production process. A recent publication in Organic Letters described an efficient synthetic route involving palladium-catalyzed cross-coupling reactions followed by cyclization steps. This method offers high yields and purity levels suitable for large-scale production.
The safety profile of 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3h,4h,5h,6h,7h,8h,9h,10h-pyrimido[4,5-b]quinoline-4,6-dione has also been evaluated through toxicity studies. In vitro assays using human liver cells (HEPG2) showed minimal cytotoxicity at therapeutic concentrations. Furthermore,in vivo studies in mice did not reveal any significant adverse effects at doses up to 100 mg/kg body weight.
In conclusion, 5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3h,4h,5h,6h,7h,8h,9h,10h-pyrimido[4,5-b]quinoline-4,6-dione (CAS No. 627046-34-8) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in treating inflammatory diseases and cancer make it an attractive candidate for further preclinical and clinical development. Ongoing research aims to elucidate additional mechanisms of action and optimize its therapeutic efficacy.
627046-34-8 (5-(4-nitrophenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione) 関連製品
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